4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide
説明
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carboxamide group at position 3 and a propanamido linker connected to a 2,4-dioxotetrahydropyrimidine (uracil derivative) moiety. Its molecular formula is C₁₂H₁₄N₄O₄S, with a molecular weight of 310.34 g/mol, offering favorable physicochemical properties for drug-like molecules (e.g., solubility, bioavailability) .
特性
IUPAC Name |
4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-11(19)7-5-21-6-8(7)14-9(17)1-3-16-4-2-10(18)15-12(16)20/h2,4-6H,1,3H2,(H2,13,19)(H,14,17)(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKCIKSHCRWUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NC2=CSC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrimidinyl moiety, which can be synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride . This intermediate is then coupled with a thiophene derivative through amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the tetrahydropyrimidinyl moiety can be reduced to hydroxyl groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydroxyl derivatives of the tetrahydropyrimidinyl moiety.
Substitution: Various substituted amides or esters.
科学的研究の応用
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the pyrimidine and thiophene families, focusing on and related analogs.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Structural Complexity: Example 62 and its analogs () incorporate fused pyrazolo-pyrimidine and chromenone systems, enhancing planarity and π-π stacking for kinase/DNA targeting. In contrast, the target compound’s uracil-like moiety may favor hydrogen bonding with enzymes like thymidylate synthase .
Molecular Weight and Bioavailability : The target compound’s lower molecular weight (310 vs. 560 g/mol) suggests better oral bioavailability, aligning with Lipinski’s rule of five .
Solubility : The carboxamide and uracil groups in the target compound improve aqueous solubility compared to the lipophilic fluorophenyl groups in Example 62, which may enhance metabolic stability but reduce solubility .
Synthetic Accessibility : The target compound’s synthesis likely avoids transition-metal catalysts (e.g., Pd in Suzuki couplings), simplifying purification and reducing heavy-metal contamination risks .
Research Findings
- Kinase Inhibition: Pyrazolo-pyrimidine derivatives () show nanomolar inhibition of kinases like EGFR due to planar aromatic systems. The target compound’s uracil moiety may shift selectivity toward thymidylate synthase or dihydrofolate reductase .
Q & A
Q. What are the optimal synthesis strategies for this compound, and how can purity be validated?
The synthesis involves multi-step reactions, including:
- Amide coupling : Reacting 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives with thiophene-3-carboxamide precursors using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Protection/deprotection : Tert-butyldimethylsilyl (TBS) groups may protect hydroxyl or amine functionalities during synthesis, with subsequent removal via tetrabutylammonium fluoride (TBAF) .
- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for purity assessment. For example, ¹H NMR should confirm the absence of unreacted starting materials (e.g., residual DMF at δ 2.7–2.9 ppm) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- X-ray crystallography : Use SHELXL for refinement of small-molecule structures, particularly for resolving tautomeric forms of the tetrahydropyrimidinone moiety. Anisotropic displacement parameters (ADPs) should be refined for non-H atoms .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]⁺ ion with <5 ppm error) .
- FT-IR : Key peaks include C=O stretches (1650–1750 cm⁻¹) for pyrimidinone and carboxamide groups .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?
Discrepancies in bond lengths (e.g., C=O vs. C–N in the pyrimidinone ring) may arise from dynamic disorder or poor data resolution. Mitigation strategies:
- Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .
- Validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths .
- Cross-check with spectroscopic data; for instance, NMR coupling constants (³J) can confirm rotational barriers around single bonds .
Q. What methodologies address conflicting bioactivity data in enzyme inhibition assays?
Contradictions in IC₅₀ values may stem from assay conditions (e.g., buffer pH affecting protonation states). Design experiments to:
- Control variables : Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and pre-equilibrate compounds for 30 minutes .
- Validate target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) independently of enzymatic activity .
- Statistical analysis : Apply multivariate ANOVA to isolate confounding factors (e.g., solvent DMSO concentration ≤0.1%) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Use QikProp to calculate logP (target: 2–4 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration) .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding using GROMACS .
- Metabolic stability : CYP3A4/2D6 docking (Glide SP mode) identifies sites prone to oxidation, guiding fluorination or methyl group addition to block metabolism .
Methodological Considerations for Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
-
Use a four-parameter logistic model (Hill equation) to fit dose-response curves:
-
Replicate experiments ≥3 times to calculate SEM and avoid Type I/II errors .
Q. How should researchers design stability studies under physiological conditions?
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Half-life (t₁/₂) <6 hours suggests need for prodrug strategies .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; >90% recovery indicates robustness .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Physicochemical factors : Poor solubility (<50 µg/mL in PBS) may limit in vivo absorption. Address via salt formation (e.g., HCl salt) or nanoformulation .
- Metabolic profiling : Compare hepatic microsomal turnover (human vs. rodent) to identify species-specific metabolism .
Q. What steps validate target specificity in kinase inhibition assays?
- Kinase panel screening : Test against ≥50 kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) = IC₅₀(target)/IC₅₀(off-target)) .
- CRISPR knockouts : Use HEK293T cells with CRISPR-mediated deletion of the target kinase to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
